3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile
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Overview
Description
3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile is a heterocyclic compound with a molecular formula of C7H3BrN4. This compound is part of the triazolopyridine family, known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit various kinases , suggesting that this compound may also target kinases or other proteins involved in cell signaling pathways.
Mode of Action
This inhibition could lead to changes in cellular processes, such as cell proliferation or apoptosis .
Biochemical Pathways
Given its potential kinase inhibitory activity, it may affect pathways involving cell growth and proliferation, apoptosis, and other cellular processes .
Result of Action
Similar compounds have shown anti-tumor activity against various cancer cell lines , suggesting that this compound may also have potential anti-cancer effects.
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially affect its activity .
Biochemical Analysis
Biochemical Properties
Triazolopyridine derivatives, a family to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . They have been recognized as antifungal, insecticidal, antibacterial, anticonvulsant, antioxidant, herbicidal agents, as well as adenosine receptors or HIF prolyl hydrolase and myeloperoxidase inhibitors .
Cellular Effects
Related triazolopyridine compounds have been shown to have significant effects on cell function . They can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound efficiently .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis suggests potential for industrial applications, given its efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cyclization Reactions: It can form fused ring systems through intramolecular cyclization.
Common Reagents and Conditions
Common reagents include enaminonitriles and benzohydrazides, with reactions often conducted under microwave irradiation at elevated temperatures (e.g., 140°C) in solvents like toluene .
Major Products
The major products of these reactions are typically fused heterocyclic compounds, which can exhibit significant biological activities .
Scientific Research Applications
3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting various biological pathways, including kinase inhibitors.
Biological Research: The compound is utilized in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Its derivatives are explored for potential use in materials science and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
Pyrazolo[3,4-b]pyridines: These compounds also have fused ring systems and are used in medicinal chemistry for their kinase inhibitory properties.
Uniqueness
3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and the nitrile group provides distinct chemical properties that can be exploited in various applications .
Properties
IUPAC Name |
3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN4/c8-7-11-10-6-3-5(4-9)1-2-12(6)7/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWLUOYMIDZFRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2Br)C=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427852-24-1 |
Source
|
Record name | 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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